molecular formula C12H13NO4 B117061 3-Ketocarbofuran CAS No. 16709-30-1

3-Ketocarbofuran

Cat. No. B117061
CAS RN: 16709-30-1
M. Wt: 235.24 g/mol
InChI Key: WXNZYYXXILQTKX-UHFFFAOYSA-N
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Description

3-Ketocarbofuran is a metabolite of Carbofuran . It has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . It is a pesticide residue found in fruits and vegetables .


Synthesis Analysis

Carbofuran is described to be fastly and completely metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and 3-ketocarbofuran . Quantitative analysis of carbofuran and its main metabolites was carried out using an original liquid chromatography-tandem mass spectrometry method on biological samples .


Molecular Structure Analysis

The molecular structure of 3-Ketocarbofuran is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java Javascript .


Chemical Reactions Analysis

Carbofuran is metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and 3-ketocarbofuran . These compounds were quantified in blood and/or urine samples, confirming poisoning . Using a molecular networking approach, two more metabolites (7-phenol-carbofuran and 3-hydroxycarbofuran glucuronide) were detected in bile and urine .


Physical And Chemical Properties Analysis

3-Ketocarbofuran has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Impact and Detection

3-Ketocarbofuran, a toxic metabolite of carbofuran, has been extensively studied for its environmental impact, particularly in agricultural settings. A significant study conducted in Kenya revealed high levels of contamination in soil, water, and plant samples in farmlands where Furadan, a technical formulation of carbofuran, was used. This study highlighted the extensive environmental distribution and exposure of 3-ketocarbofuran, posing risks to both the environment and wildlife. The high levels of 3-ketocarbofuran found in various matrices, including water and soil, raise concerns about its usage and the potential risks associated with its extensive application in agriculture (Otieno et al., 2010).

Analytical Detection and Measurement

The analysis of 3-Ketocarbofuran and its related metabolites in food and environmental samples is crucial for monitoring its presence and understanding its impact. A study explored the potential of liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) to identify and confirm 3-Ketocarbofuran at trace levels in food. This method, known for its precision and low quantification limits, is a significant tool in the detection of 3-Ketocarbofuran, ensuring food safety and environmental health (Soler et al., 2007).

DNA Damage and Mutagenic Potential

The DNA damaging effects of 3-Ketocarbofuran have been evaluated through various bioassays. Studies using single cell gel electrophoresis (SCGE) assay and micronucleus test have indicated that 3-Ketocarbofuran can cause significant DNA migration, highlighting its potential as a mutagen. These findings underscore the necessity for further research into the genotoxic effects of 3-Ketocarbofuran and its implications for environmental and public health (Zhou et al., 2008).

Forensic Analysis

Forensic analysis of 3-Ketocarbofuran and its residues is crucial in investigating cases of wildlife poisoning and environmental contamination. High-performance liquid chromatography (HPLC) combined with gas chromatography-mass spectrometry (GC-MS) has been employed to analyze carbofuran residues in tissue samples, offering a robust approach for forensic investigations. This method's effectiveness in detecting 3-Ketocarbofuran residues aids in uncovering the causes of environmental contamination and wildlife deaths (Otieno et al., 2010).

properties

IUPAC Name

(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZYYXXILQTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168226
Record name 3-Ketocarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Ketocarbofuran

CAS RN

16709-30-1
Record name 3-Ketocarbofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16709-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ketocarbofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ketocarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name 3-Oxo-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
586
Citations
CH Hsu, CC Hu, TC Chiu - Journal of separation science, 2012 - Wiley Online Library
We developed an analytical method for the detection and quantitation of five pesticides and some of their metabolites – 3‐hydroxycarbofuran, 3‐ketocarbofuran, carbofuran, carbosulfan…
JRW Miles, CM Tu, CR Harris - Journal of Environmental Science & …, 1981 - Taylor & Francis
… , who reported that carbofuran soil treatment stimulated the growth of bacterial plus actinomycetal populations, the carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran treatments in …
Number of citations: 32 www.tandfonline.com
PO Otieno, JO Lalah, M Virani, IO Jondiko… - Bulletin of environmental …, 2010 - Springer
… The concentrations of the metabolites, 3-ketocarbofuran and … limits but the two metabolites 3-ketocarbofuran and 3-… , the detection of metabolites such as 3-ketocarbofuran and 3-…
Number of citations: 126 link.springer.com
H Sonobe, LVR Kamps, EP Mazzola… - Journal of Agricultural …, 1981 - ACS Publications
RESULTS Acetonitrile extraction of [14C] carbofuran residues from 15-day postapplication carrot samples was efficient (90.0% of the total radioactivity present was extracted). Of the …
Number of citations: 11 pubs.acs.org
C Soler, B Hamilton, A Furey, KJ James… - Analytical …, 2007 - ACS Publications
… The fragmentation of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran is dominated by the neutral loss of carbamic acid and, in the case of 3-hydroxy and 3-keto, also by the …
Number of citations: 96 pubs.acs.org
C Franco, N Durán - Pesticide Biochemistry and Physiology, 1981 - Elsevier
… 3-Ketocarbofuran phenol inhibited the oxygen consumption at concentrations above 13 pM (Fig. 3). With increasing 3-ketocarbofuran phenol at con… The 3-ketocarbofuran phenol oxida- …
Number of citations: 8 www.sciencedirect.com
YS Rim, SS Han - Korean Journal of Environmental Agriculture, 2002 - koreascience.kr
… -hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxycarbofuran phenol, 3ketocarbofuran phenol, and carbofuran phenol, the major ones being 3-hydroxycarbofuran and 3-ketocarbofuran, …
Number of citations: 1 koreascience.kr
AKM Salama - Journal of Environmental Science & Health Part B, 1998 - Taylor & Francis
… The average recoveries of carbofuran, 3-hydroxycarbofliran, 3-ketocarbofuran, and 3-ketocarbofuran phenol from fungi media were found to be 88.65, 86.19, 75.48, and 80.48%, while …
Number of citations: 26 www.tandfonline.com
CP Zhang, HM He, JZ Yu, XQ Hu, YH Zhu… - … Science and Health …, 2016 - Taylor & Francis
The fate of carbosulfan (seed treatment dry powder) was studied in rice field ecosystem, and a simple and reliable analytical method was developed for determination of carbosulfan, …
Number of citations: 22 www.tandfonline.com
JF Lawrence, DA Lewis, HA McLeod - Journal of Chromatography A, 1977 - Elsevier
… derivatives of casbofuran, 3-ketocarbofuran and 3-… pg of carbofuran, 400 pg of 3-ketocarbofuran and 100 pg of 3-… analysis of carbofuran and 3-ketocarbofuran in corn, potato, …
Number of citations: 34 www.sciencedirect.com

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